molecular formula C10H5ClFN3 B13750189 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile

1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile

Cat. No.: B13750189
M. Wt: 221.62 g/mol
InChI Key: ONKMEVNBJFZBND-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with fluorinated hydrazine derivatives, followed by cyclization with a nitrile group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine and chlorine positions, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. For instance, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-3-fluoro-1H-pyrazole-4-carbonitrile
  • 1-(4-chlorophenyl)-5-chloro-1H-pyrazole-4-carbonitrile
  • 1-(4-chlorophenyl)-5-bromo-1H-pyrazole-4-carbonitrile

Uniqueness: 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H5ClFN3

Molecular Weight

221.62 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-fluoropyrazole-4-carbonitrile

InChI

InChI=1S/C10H5ClFN3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H

InChI Key

ONKMEVNBJFZBND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)F)Cl

Origin of Product

United States

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